(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride
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Description
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride, commonly known as ATCDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ATCDC is a bicyclic compound that contains a carbonyl chloride group and an azatricyclo ring system.
Scientific Research Applications
NMR Studies
1-Azatricyclo[3.3.1.13-7]decan-4-one derivatives, closely related to the compound , have been extensively studied using nuclear magnetic resonance (NMR) methods. These studies have provided significant insights into stereo and stereoelectronic effects of such compounds, essential for understanding their chemical behavior and potential applications (Fernández et al., 1989).
Synthesis and Structural Analysis
Several studies focus on synthesizing and analyzing structures similar to (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride. For instance, research into the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, a compound with a similar structure, has shed light on the formation of complex molecular skeletons (Camps et al., 1985).
Applications in Organic Chemistry
The compound's structure has been leveraged in organic chemistry for developing enantioselective synthesis routes. These routes lead to tricyclic amino acids and N-tosylamides, promising candidates for β-turn-inducing building blocks in peptidomimetics and asymmetric organocatalysis (Breuning et al., 2009).
Practical Methods in Chemical Synthesis
Practical methods have been developed for N-acylation of compounds with similar structures. These methods are crucial for synthesizing N-acyl derivatives, a key step in various chemical syntheses (Thom & Kocieňski, 1992).
Molecular Structure Analysis
The molecular structure of compounds like 5-[(triphenylphosphoranylidene)hydrazono]-exo-3-azatricyclo[5.2.1.02,6]decane-4-one has been determined, indicating the complexity and uniqueness of these structures (Galina et al., 2013).
properties
IUPAC Name |
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10(13)12-4-8-6-1-2-7(3-6)9(8)5-12/h6-9H,1-5H2/t6-,7+,8+,9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKULMZVZLLRXFX-OJOKCITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CN(C3)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride |
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